molecular formula C11H12N4O2 B12611371 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one CAS No. 918898-13-2

5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one

Cat. No.: B12611371
CAS No.: 918898-13-2
M. Wt: 232.24 g/mol
InChI Key: SHSJURUKGHUGQX-UHFFFAOYSA-N
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Description

5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by a bicyclic structure that includes a pyridine ring fused to a pyrimidine ring, with a morpholine group attached at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of pyridine and pyrimidine derivatives. For instance, pyrano[4,3-d]pyrimidin-5-ones, formed by the action of bromine in acetic acid on 4-styrylpyrimidine-5-carboxylic acids, yield pyrido[4,3-d]pyrimidin-5(6H)-ones on treatment with amines . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include bromine, acetic acid, and various amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic replacement reactions of some 5-substituted pyrido[4,3-d]pyrimidines have been reported .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been used as a starting material for the multi-step synthesis of tetrahydropteroic acid derivatives . Additionally, compounds featuring the pyrido[4,3-d]pyrimidine scaffold have shown potential as CDK2 inhibitors, which are appealing targets for cancer treatment . The unique structure of 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one makes it a valuable compound for designing novel molecules with potential biological activities.

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, compounds featuring the pyrido[4,3-d]pyrimidine scaffold have been shown to inhibit CDK2, a protein kinase involved in cell cycle regulation . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells. The molecular docking simulation of these compounds confirmed their good fit into the CDK2 active site through essential hydrogen bonding .

Comparison with Similar Compounds

5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also feature bicyclic structures and have shown potential as CDK2 inhibitors. the presence of the morpholine group in this compound may confer unique properties and interactions that distinguish it from other similar compounds.

Properties

CAS No.

918898-13-2

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

5-morpholin-4-yl-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H12N4O2/c16-11-9-8(13-7-14-11)1-2-12-10(9)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,13,14,16)

InChI Key

SHSJURUKGHUGQX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=CC3=C2C(=O)NC=N3

Origin of Product

United States

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